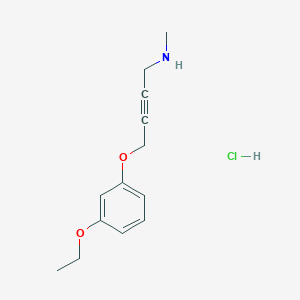
2,3,4,5-tetrafluoro-N-(1-phenylethyl)benzamide
Overview
Description
2,3,4,5-tetrafluoro-N-(1-phenylethyl)benzamide: is an organic compound characterized by the presence of four fluorine atoms attached to a benzene ring and an amide group linked to a phenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-tetrafluoro-N-(1-phenylethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3,4,5-tetrafluorobenzoic acid and 1-phenylethylamine.
Amidation Reaction: The 2,3,4,5-tetrafluorobenzoic acid is reacted with 1-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-tetrafluoro-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenylethyl moiety can undergo oxidation to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding amines.
Oxidation: Corresponding ketones or carboxylic acids.
Scientific Research Applications
2,3,4,5-tetrafluoro-N-(1-phenylethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrafluoro-N-(1-phenylethyl)benzamide depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell signaling, or metabolic processes, depending on its structure and functional groups.
Comparison with Similar Compounds
2,3,4,5-tetrafluorobenzamide: Similar structure but lacks the phenylethyl moiety.
N-(1-phenylethyl)benzamide: Similar structure but lacks the fluorine atoms.
2,3,4,5-tetrafluoro-N-(2-phenylethyl)benzamide: Similar structure with a different position of the phenylethyl group.
Uniqueness: 2,3,4,5-tetrafluoro-N-(1-phenylethyl)benzamide is unique due to the combination of fluorine atoms and the phenylethyl moiety, which imparts distinct chemical and physical properties. This combination can enhance the compound’s stability, lipophilicity, and potential biological activity compared to its analogs.
Properties
IUPAC Name |
2,3,4,5-tetrafluoro-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4NO/c1-8(9-5-3-2-4-6-9)20-15(21)10-7-11(16)13(18)14(19)12(10)17/h2-8H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFNCCVYXYKSNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[(cyclopentylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B4441938.png)
![1-(1-ethyl-2-methyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B4441944.png)


![1-[(dimethylamino)sulfonyl]-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide](/img/structure/B4441973.png)
![5-(4-chlorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4441975.png)
acetic acid](/img/structure/B4441980.png)
![N-(2,3-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441981.png)
![2-[(4-hydroxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4441986.png)
![N-{2-[(allylamino)carbonyl]phenyl}-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4442000.png)
![5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4442030.png)

![3-[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B4442046.png)
